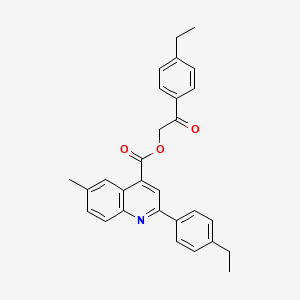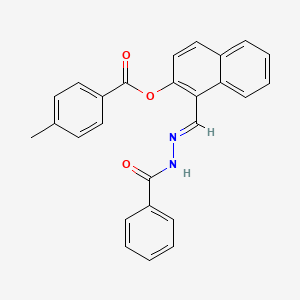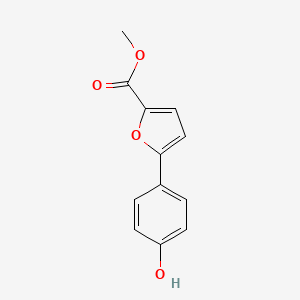![molecular formula C24H22BrFN2O2S2 B12035790 (3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12035790.png)
(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a complex indolone core with various functional groups attached.
- The indolone scaffold is a bicyclic structure containing both an indole ring and a ketone group.
- The 5-bromo substituent indicates a bromine atom attached to the indole ring.
- The 4-fluorobenzyl group is a benzene ring with a fluorine atom and a benzyl (C₆H₅CH₂) side chain.
- The 2-thioxo-1,3-thiazolidin-5-ylidene moiety involves a thiazolidine ring with a thioxo (C=S) group.
- The 1-hexyl portion signifies a hexyl (C₆H₁₃) side chain.
- Overall, this compound combines diverse functional groups, making it intriguing for research.
Preparation Methods
- The synthetic routes for this compound can be complex due to its intricate structure.
- Common methods include multistep organic synthesis involving cyclization, bromination, and thiazolidine formation.
- Reaction conditions may vary, but solvent-based approaches (such as using tetrahydrofuran) are often employed.
- Industrial production methods may involve large-scale batch processes with optimized conditions.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Bromine can be oxidized to a bromonium ion, leading to ring closure.
Reduction: Reduction of the ketone group to an alcohol is possible.
Substitution: The bromine atom can participate in substitution reactions.
- Common reagents include strong bases , halogens , and reducing agents .
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Assess its pharmacological effects, toxicity, and potential as a drug lead.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with biological targets .
- It could modulate enzymes, receptors, or signaling pathways.
- Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds may include other indolones , thiazolidines , or brominated derivatives .
- Highlight its uniqueness, such as specific functional groups or structural features.
Properties
Molecular Formula |
C24H22BrFN2O2S2 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22BrFN2O2S2/c1-2-3-4-5-12-27-19-11-8-16(25)13-18(19)20(22(27)29)21-23(30)28(24(31)32-21)14-15-6-9-17(26)10-7-15/h6-11,13H,2-5,12,14H2,1H3/b21-20- |
InChI Key |
HLJGKYUOZTXIFW-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)/C1=O |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-[3,5-dihydroxy-2,2-dimethyl-4-(morpholin-4-yl)-3,4-dihydro-2H-chromen-6-yl]-1-(morpholin-4-yl)prop-2-en-1-one](/img/structure/B12035724.png)
![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12035729.png)
![6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12035732.png)

![Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12035739.png)

![8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12035754.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12035773.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035796.png)
![1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12035806.png)
